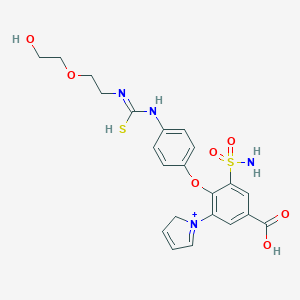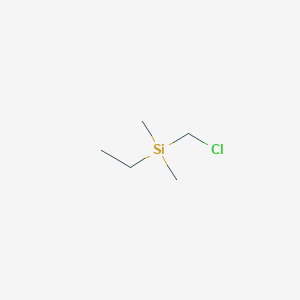
Methyl 1-fluorocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-fluorocyclohexanecarboxylate (MFCC) is a chemical compound that has been the subject of significant scientific research in recent years. It is a fluorinated analogue of cyclohexanecarboxylic acid, which has been found to possess a broad range of biological activities. MFCC has been studied extensively for its potential applications in the fields of medicine, agriculture, and materials science. In
Mécanisme D'action
The mechanism of action of Methyl 1-fluorocyclohexanecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, Methyl 1-fluorocyclohexanecarboxylate has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects
Methyl 1-fluorocyclohexanecarboxylate has been found to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and tumor growth. It has also been found to have insecticidal and fungicidal activities, making it a potential candidate for use in agriculture. In addition, Methyl 1-fluorocyclohexanecarboxylate has been used as a building block for the synthesis of novel materials with unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 1-fluorocyclohexanecarboxylate in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. However, one limitation is that the mechanism of action of Methyl 1-fluorocyclohexanecarboxylate is not fully understood, which makes it difficult to interpret experimental results. In addition, Methyl 1-fluorocyclohexanecarboxylate is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are many potential future directions for research on Methyl 1-fluorocyclohexanecarboxylate. One area of interest is the development of Methyl 1-fluorocyclohexanecarboxylate-based drugs for the treatment of inflammatory diseases, pain, and cancer. Another area of interest is the use of Methyl 1-fluorocyclohexanecarboxylate as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action of Methyl 1-fluorocyclohexanecarboxylate and its potential applications in agriculture. Overall, the study of Methyl 1-fluorocyclohexanecarboxylate has the potential to lead to many exciting discoveries and innovations in various fields of science.
Méthodes De Synthèse
The synthesis of Methyl 1-fluorocyclohexanecarboxylate involves the reaction of cyclohexanecarboxylic acid with hydrogen fluoride gas in the presence of a catalyst. This reaction results in the formation of Methyl 1-fluorocyclohexanecarboxylate, which can be purified through various methods such as recrystallization or column chromatography. The yield of Methyl 1-fluorocyclohexanecarboxylate can be improved through optimization of reaction conditions such as temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
Methyl 1-fluorocyclohexanecarboxylate has been studied extensively for its potential applications in various fields of science. In medicine, it has been found to possess anti-inflammatory, analgesic, and antitumor properties. In agriculture, Methyl 1-fluorocyclohexanecarboxylate has been shown to have insecticidal and fungicidal activities. In materials science, Methyl 1-fluorocyclohexanecarboxylate has been used as a building block for the synthesis of novel materials such as liquid crystals and polymers.
Propriétés
Numéro CAS |
117169-32-1 |
|---|---|
Nom du produit |
Methyl 1-fluorocyclohexanecarboxylate |
Formule moléculaire |
C8H13FO2 |
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
methyl 1-fluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H13FO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 |
Clé InChI |
JQIUNWJLWSJMCU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CCCCC1)F |
SMILES canonique |
COC(=O)C1(CCCCC1)F |
Synonymes |
Cyclohexanecarboxylic acid, 1-fluoro-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)
![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)











